molecular formula C4H5NO2S B8588344 1,1-dioxo-1lambda6-thietane-3-carbonitrile

1,1-dioxo-1lambda6-thietane-3-carbonitrile

Cat. No. B8588344
M. Wt: 131.16 g/mol
InChI Key: UBDCSXBHYRAJLA-UHFFFAOYSA-N
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Patent
US09204648B2

Procedure details

1,1-dioxothietane-3-carbonitrile (0.1 g) dissolved in methanol (45 ml) was passed through H-Cube equipped with a Ra—Ni cartridge at 50 bars, 1 ml/min and room temperature. The reaction mixture was poured into HCl (4M in dioxane) and after evaporation of the solvent, 60 mg of (1,1-dioxothietan-3-yl)methanamine hydrochloride as a yellow solid was obtained. 1H NMR (D2O): 4.49-4.49 (m, 2H); 4.2-4.07 (m, 2H); 3.46 (d, 1H, J=7.3 Hz); 3.34 (d, 1H, J=7.3 Hz); 3.12-2.93 (m, 1H).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[S:2]1(=[O:8])[CH2:5][CH:4]([C:6]#[N:7])[CH2:3]1.[ClH:9]>CO.[Ni]>[ClH:9].[O:1]=[S:2]1(=[O:8])[CH2:5][CH:4]([CH2:6][NH2:7])[CH2:3]1 |f:4.5|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
O=S1(CC(C1)C#N)=O
Name
Quantity
45 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
Cl.O=S1(CC(C1)CN)=O
Measurements
Type Value Analysis
AMOUNT: MASS 60 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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